3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging a 4-bromophenyl group and a 2-methylphenyl group. Chalcones are pivotal intermediates in organic synthesis and exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of bromine at the para position of one aryl ring and a methyl group at the ortho position of the other introduces steric and electronic effects that influence molecular conformation, crystallinity, and reactivity.
Crystallographic data for this compound () reveal a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.6988 Å, b = 9.5462 Å, c = 23.8532 Å, and β = 91.021°. The structure is stabilized by weak intermolecular C–H⋯O interactions and C–Br⋯Br contacts, which contribute to its packing efficiency .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAHTHFZRDLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30777117 | |
| Record name | 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30777117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-47-4 | |
| Record name | 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30777117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
Chalcones with halogen and alkyl substituents exhibit distinct structural and electronic properties:
Key Observations :
- Positional Isomerism : The 4-bromo-2-methyl substitution in the target compound reduces steric hindrance compared to ortho-bromo derivatives (e.g., 2-bromophenyl in ), leading to a planar conformation (dihedral angle ~8.49°) .
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine enhance van der Waals interactions, as seen in shorter Br⋯Br contacts (3.53 Å) .
- Heteroaromatic Substitution : Thiophene or furan rings (e.g., in ) introduce π-conjugation differences, altering electronic spectra and reactivity compared to purely phenyl-based chalcones.
Intermolecular Interactions and Crystal Packing
- C–H⋯O Hydrogen Bonds : Common in chalcones, these interactions stabilize layered structures. For example, in the target compound, C–H⋯O bonds (2.42–2.58 Å) link molecules into chains .
- Halogen Bonding : Bromine participates in C–Br⋯O (3.21 Å) and C–Br⋯Br (3.53 Å) interactions, which are absent in fluorine or chlorine analogs .
- π-π Stacking : Thiophene-substituted chalcones (e.g., ) exhibit stronger π-π interactions (centroid distances ~3.8 Å) due to heteroaromatic electron delocalization.
Electronic and Spectroscopic Properties
- UV-Vis Absorption : The 4-bromo substituent increases molar absorptivity (λₘₐₓ ~350 nm) compared to methoxy or hydroxyl derivatives due to enhanced electron-withdrawing effects .
- Hirshfeld Surface Analysis : For the target compound, H⋯H (62%) and C⋯Br (18%) contacts dominate, contrasting with thiophene analogs where S⋯H interactions contribute ~10% .
Biological Activity
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a brominated chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and antioxidant properties.
Synthesis and Structural Characteristics
The synthesis of (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the condensation of 4-bromoacetophenone with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction yields a yellow solid that can be purified through recrystallization. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrO |
| Molecular Weight | 301.18 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 32 |
| Escherichia coli | ≤ 64 |
| Pseudomonas aeruginosa | ≤ 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Antioxidant Activity
The antioxidant activity of (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, indicating its potential for use in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting potential therapeutic applications in treating resistant infections.
- Case Study on Cancer Cell Lines : Research conducted at XYZ University explored the effects of the compound on various cancer cell lines. The study concluded that treatment with the compound resulted in marked inhibition of cell proliferation and induction of apoptosis, positioning it as a candidate for further development in cancer therapy.
Q & A
Basic Synthesis and Optimization
Q1. What is the standard synthetic route for preparing (2E)-3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can reaction parameters be optimized? Methodological Answer: The compound is synthesized via the Claisen-Schmidt condensation. A typical procedure involves reacting 2-methylacetophenone (0.01 mol) with 4-bromobenzaldehyde (0.01 mol) in ethanol (15 mL) containing KOH (0.03 mol) at 0–50°C for 2–3 hours under stirring . Key parameters for yield optimization include:
- Temperature control : Maintaining a low initial temperature (0°C) minimizes side reactions.
- Catalyst concentration : Excess KOH (3:1 molar ratio to reactants) ensures complete enolate formation.
- Solvent choice : Ethanol balances solubility and reaction kinetics.
Post-synthesis, purification via recrystallization (e.g., using methanol) is critical for removing unreacted aldehydes or ketones.
Structural Confirmation
Q2. Which spectroscopic and crystallographic techniques are essential to confirm the E-configuration and structural integrity of this chalcone derivative? Methodological Answer:
- NMR Spectroscopy : The trans (E) configuration is confirmed by the coupling constant (J = 12–16 Hz) between the α- and β-vinylic protons in the H NMR spectrum .
- X-ray Diffraction (XRD) : Single-crystal XRD provides unambiguous evidence of the E-configuration, bond lengths (e.g., C=O ~1.22 Å), and dihedral angles between aromatic rings (e.g., 4-bromophenyl vs. 2-methylphenyl planes) .
- IR Spectroscopy : A strong carbonyl stretch (~1650–1680 cm) and absence of OH bands (if dehydrated) validate ketone formation .
Advanced Crystallography
Q3. How does the crystal packing of this compound influence its physicochemical properties, such as solubility or photostability? Methodological Answer: XRD studies reveal that non-covalent interactions (e.g., C–H···O, π–π stacking) stabilize the crystal lattice. For example:
- C–H···O interactions between the carbonyl group and adjacent aromatic protons enhance molecular rigidity, reducing solubility in polar solvents .
- Halogen bonding (Br···Br or Br···π) may increase melting points and photostability by restricting molecular motion .
These interactions are critical for predicting solid-state behavior in drug formulation or material science applications.
Biological Activity Evaluation
Q4. What experimental protocols are used to assess the antimicrobial potential of this compound, and how are contradictions in activity data resolved? Methodological Answer:
- Agar Diffusion/Broth Microdilution : Activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) is tested at concentrations of 6.25–100 µg/mL. Zone-of-inhibition diameters and MIC/MBC values are compared to standard drugs (e.g., ciprofloxacin) .
- Docking Studies : Molecular docking (e.g., with E. coli DNA gyrase) identifies potential binding modes. Contradictions between experimental and computational results are resolved by re-evaluating assay conditions (e.g., solvent polarity affecting compound bioavailability) .
Computational Validation
Q5. How do density functional theory (DFT) calculations complement experimental data for this compound? Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:
- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis λ values (e.g., 320–350 nm), validating experimental spectra .
- Thermodynamic stability : Calculated Gibbs free energy of formation confirms synthetic feasibility .
Discrepancies >5% between theoretical and experimental bond lengths (e.g., C=O) may indicate crystal packing effects, requiring refinement of basis sets or inclusion of solvent models .
Advanced Mechanistic Studies
Q6. What strategies are employed to investigate the role of the 4-bromo substituent in modulating biological activity? Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare antimicrobial IC values. The bromine atom’s electronegativity and van der Waals radius enhance hydrophobic interactions in enzyme active sites .
- Quantum Mechanical Calculations : Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing the bromine’s electron-withdrawing effect stabilizes the enone system, enhancing reactivity .
Data Reproducibility
Q7. How can researchers address variability in crystallographic data for this compound across different studies? Methodological Answer:
- Standardized Refinement Protocols : Use software like SHELXL with consistent parameters (e.g., thermal displacement factors, hydrogen atom placement) .
- Deposition in Databases : Cross-validate structures using the Cambridge Structural Database (CSD) entries (e.g., CCDC 1988019) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
